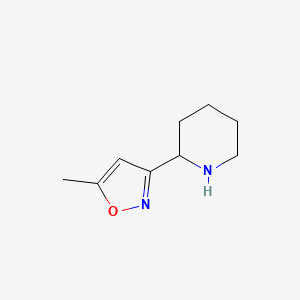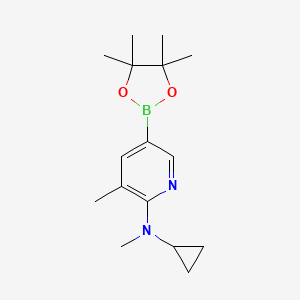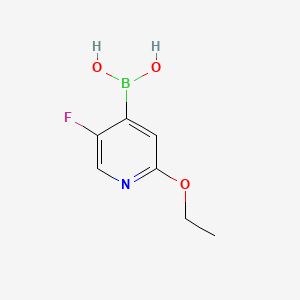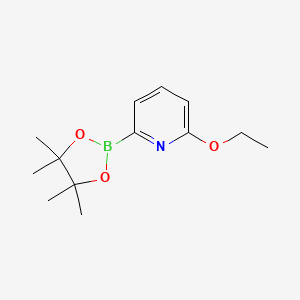
(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H13ClFN . It has a molecular weight of 201.67 . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
1. Neurochemistry and Neurotoxicity
Research on related compounds has explored their neurochemical and neurotoxic effects. For instance, studies on methylenedioxymethamphetamine (MDMA) reveal insights into the neurochemistry and potential neurotoxicity of phenylisopropylamine derivatives, which are structurally related to cyclopropylamines. Understanding these effects is crucial for developing therapeutic strategies against drug-induced cognitive impairments (Mizoguchi & Yamada, 2011).
2. Immunomodulatory Effects
The immunomodulatory effects of compounds such as fluoroquinolones have been investigated for their potential in treating chronic infections and inflammation. These studies suggest that certain structural features, such as the cyclopropyl moiety, could influence the immunomodulatory activities of these compounds, potentially offering a new avenue for research into "(1-(2-Fluorophenyl)cyclopropyl)methanamine hydrochloride" (Dalhoff, 2005).
3. Synthetic Applications
The synthetic utility of related compounds has been demonstrated in various chemical reactions, highlighting their importance in medicinal chemistry and drug development. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of anti-inflammatory agents, showcases the relevance of fluoro and bromo substituents in facilitating chemical transformations (Qiu et al., 2009).
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral), and it can cause skin irritation (Category 2) and serious eye damage (Category 1). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding inhalation, skin contact, and eye contact. In case of exposure, it’s recommended to seek medical help .
Direcciones Futuras
Mecanismo De Acción
Propiedades
IUPAC Name |
[1-(2-fluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBPLIXIFJADV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676437 |
Source


|
| Record name | 1-[1-(2-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228878-99-6 |
Source


|
| Record name | Cyclopropanemethanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228878-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(2-Fluorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)

